Phosphorylcholine

Descripción general

Descripción

La fosforilcolina es una molécula pequeña compuesta por un grupo fosfato cargado negativamente unido a un grupo colina cargado positivamente. Es el grupo de cabeza polar hidrofílico de algunos fosfolípidos, como la fosfatidilcolina y la esfingomielina . La fosforilcolina se encuentra en organismos procariotas y eucariotas y juega un papel crucial en varios procesos biológicos, incluida la estructura y función de la membrana celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La fosforilcolina se puede sintetizar a través de varios métodos. Un enfoque común implica la polimerización por radicales libres de monómeros de etileno que contienen grupos fosforilcolina y otros monómeros de etileno . Otro método implica la copolimerización de 2-metacriloiloxietil fosforilcolina con metacrilatos de alquilo . Estas reacciones suelen requerir catalizadores específicos y condiciones de reacción controladas para garantizar que se obtenga el producto deseado.

Métodos de producción industrial: En entornos industriales, la fosforilcolina a menudo se produce mediante procesos de polimerización a gran escala. Por ejemplo, los polímeros de fosforilcolina se pueden recubrir en la superficie de las membranas de fibra hueca de polimetilpenteno para mejorar su compatibilidad con la sangre . Estos métodos industriales implican un control preciso de los parámetros de reacción para lograr altos rendimientos y una calidad de producto constante.

Análisis De Reacciones Químicas

Tipos de reacciones: La fosforilcolina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, se puede oxidar para formar óxido de fosforilcolina o reducir para formar alcohol de fosforilcolina. Las reacciones de sustitución pueden ocurrir cuando el grupo colina se reemplaza con otros grupos funcionales.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de fosforilcolina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para optimizar los resultados de la reacción.

Productos principales: Los productos principales formados a partir de las reacciones de fosforilcolina dependen del tipo específico de reacción. Por ejemplo, las reacciones de oxidación producen óxido de fosforilcolina, mientras que las reacciones de reducción producen alcohol de fosforilcolina. Las reacciones de sustitución dan como resultado varios derivados de fosforilcolina con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1. Coatings for Medical Devices

Phosphorylcholine is extensively used as a coating material for medical devices, particularly in cardiopulmonary bypass circuits. A retrospective study indicated that this compound-coated circuits significantly improved biocompatibility and reduced thrombotic events during cardiac surgeries. The study showed favorable changes in mean albumin levels and platelet counts in patients using this compound coatings compared to non-coated groups . This suggests that this compound can effectively minimize adverse reactions associated with foreign materials in the body.

1.2. Drug Delivery Systems

This compound-based polymers, such as 2-methacryloyloxyethyl this compound (MPC), are utilized in drug delivery systems due to their high hydrophilicity and biocompatibility. These polymers prevent nonspecific protein adsorption, enhancing the stability and efficacy of drug formulations . Recent advancements have demonstrated the potential of MPC polymers in creating microfluidic devices and biosensors, which can be used for targeted drug delivery and real-time monitoring of therapeutic agents .

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medical Device Coatings | Cardiopulmonary Bypass Circuits | Reduced thrombotic events, improved biocompatibility |

| Drug Delivery Systems | MPC-based formulations | Enhanced stability, targeted delivery |

Antimicrobial Properties

This compound has been shown to possess antimicrobial properties, making it suitable for use in coatings that inhibit bacterial adhesion on medical devices. Research indicates that this compound-modified surfaces can effectively reduce bacterial colonization and biofilm formation, which are critical factors in device-related infections . This application is particularly relevant in the context of implantable devices where infection risk is high.

Immunological Applications

This compound plays a crucial role in immunology, particularly regarding its interaction with the immune system. Monoclonal antibodies targeting this compound have been developed for therapeutic purposes. For instance, studies have shown that these antibodies can mitigate inflammatory responses following myocardial ischemia-reperfusion injury by reducing proinflammatory chemokines and enhancing cardiac repair mechanisms . This highlights the potential of this compound-targeted therapies in managing cardiovascular diseases.

Research on Bacterial Pathogenesis

Recent studies have explored the role of this compound in bacterial pathogenesis. Many bacteria modify their surface proteins with this compound, aiding in host mimicry and enhancing their virulence . Understanding these mechanisms can lead to novel therapeutic strategies aimed at disrupting these interactions and improving treatment outcomes for bacterial infections.

Mecanismo De Acción

La fosforilcolina ejerce sus efectos a través de varios mecanismos moleculares. Es un componente clave de las membranas celulares, donde contribuye a la estabilidad y la fluidez de la membrana . La fosforilcolina también juega un papel en la señalización celular al interactuar con receptores y enzimas específicos. Por ejemplo, puede activar la proteína quinasa C, que está involucrada en varios procesos celulares . Además, la fosforilcolina puede modular la respuesta inmune al interactuar con las células inmunitarias e influir en su actividad .

Comparación Con Compuestos Similares

La fosforilcolina es similar a otros compuestos que contienen colina, como la fosfatidilcolina y la acetilcolina . tiene propiedades únicas que la distinguen de estos compuestos:

Fosfatidilcolina: La fosfatidilcolina es un componente principal de las membranas celulares y participa en la señalización celular mediada por la membrana . A diferencia de la fosforilcolina, la fosfatidilcolina contiene un esqueleto de glicerol y dos cadenas de ácidos grasos.

Acetilcolina: La acetilcolina es un neurotransmisor que juega un papel crucial en el sistema nervioso . Se sintetiza a partir de colina y acetil-CoA y participa en la transmisión de los impulsos nerviosos. La fosforilcolina, por otro lado, no participa directamente en la neurotransmisión.

Fosfoetanolamina: La fosfoetanolamina es otro grupo de cabeza de fosfolípido que es estructuralmente similar a la fosforilcolina . contiene un grupo etanolamina en lugar de un grupo colina, lo que le confiere diferentes propiedades químicas y biológicas.

Actividad Biológica

Phosphorylcholine (PC) is a zwitterionic phospholipid that plays a significant role in various biological processes, particularly in the immune response, cell signaling, and as a component of cell membranes. Its unique structure allows it to interact with biological systems in ways that can modulate immune responses, influence bacterial virulence, and potentially serve therapeutic purposes. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on human health, and implications in medical applications.

This compound exerts its biological effects through several mechanisms:

-

Immune Modulation :

- PC has been shown to influence the activity of immune cells, particularly macrophages. It can shift macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, promoting healing and reducing inflammation .

- It enhances the secretion of anti-inflammatory cytokines such as IL-10 while decreasing pro-inflammatory cytokines like IL-1β and TNF-α .

-

Bacterial Interactions :

- Many pathogenic bacteria express this compound on their surfaces, which aids in evading host immune responses. This modification helps bacteria resist antimicrobial peptides that target differences between bacterial and host membranes .

- In silico analyses have identified biosynthetic pathways for this compound in bacteria, suggesting its critical role in bacterial virulence and pathogenesis .

- Cellular Energy Regulation :

Case Studies and Clinical Trials

-

This compound Coating in Medical Devices :

- A study evaluated the effects of this compound-coated cardiopulmonary bypass circuits on blood loss and platelet function during surgery. Results indicated reduced platelet activation and lower complement activation compared to uncoated circuits, suggesting a potential for decreased thromboembolic complications .

Measurement Time Point Control Group Mean (SE) PC Group Mean (SE) Induction 23.8 (6.9) 22.4 (8.3) CPB 30 minutes 25.7 (13.6) 18.8 (7.0) End of CPB 46.9 (31.8) 26.0 (11.5) - Therapeutic Potential Against PM2.5 Toxicity :

Immunomodulatory Effects

The immunomodulatory properties of this compound have been explored through various experimental setups:

- The tuftsin-phosphorylcholine conjugate has been shown to ameliorate symptoms in murine models of arthritis by enhancing regulatory T-cell populations and reducing inflammatory markers .

- In vitro studies indicate that this compound can significantly alter the inflammatory response by modulating macrophage behavior and cytokine profiles.

Propiedades

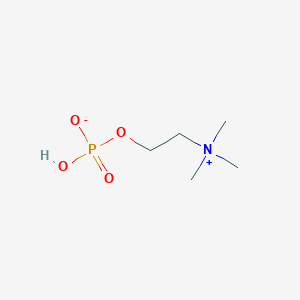

IUPAC Name |

2-(trimethylazaniumyl)ethyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSONZFOIEMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983064 | |

| Record name | 2-(Trimethylazaniumyl)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-84-1 | |

| Record name | Cholinephosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trimethylazaniumyl)ethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRP7TI555O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.